

# 5-Bromo-2-hydrazinyl-3-nitropyridine chemical structure and properties

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## Compound of Interest

Compound Name: 5-Bromo-2-hydrazinyl-3-nitropyridine

Cat. No.: B105265

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## 5-Bromo-2-hydrazinyl-3-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**5-Bromo-2-hydrazinyl-3-nitropyridine** is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom, a nitro group, and a hydrazinyl moiety, suggest its potential as a versatile building block for the synthesis of novel heterocyclic compounds with diverse biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of **5-Bromo-2-hydrazinyl-3-nitropyridine**, based on available data and analysis of structurally related compounds.

### Chemical Structure and Properties

**5-Bromo-2-hydrazinyl-3-nitropyridine** possesses a pyridine ring substituted at the 2, 3, and 5 positions. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (hydrazinyl) groups on the pyridine core significantly influences its chemical reactivity and potential biological interactions.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Properties of **5-Bromo-2-hydrazinyl-3-nitropyridine**

Property	Value	Source
CAS Number	15862-42-7	Commercial Suppliers
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>4</sub> O <sub>2</sub>	[Novasyn Organics]
Molecular Weight	233.02 g/mol	[ChemScene]
Appearance	Expected to be a solid	Inferred
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	-
<sup>1</sup> H NMR	Not reported	-
<sup>13</sup> C NMR	Not reported	-
IR Spectrum	Not reported	-
Mass Spectrum	Not reported	-

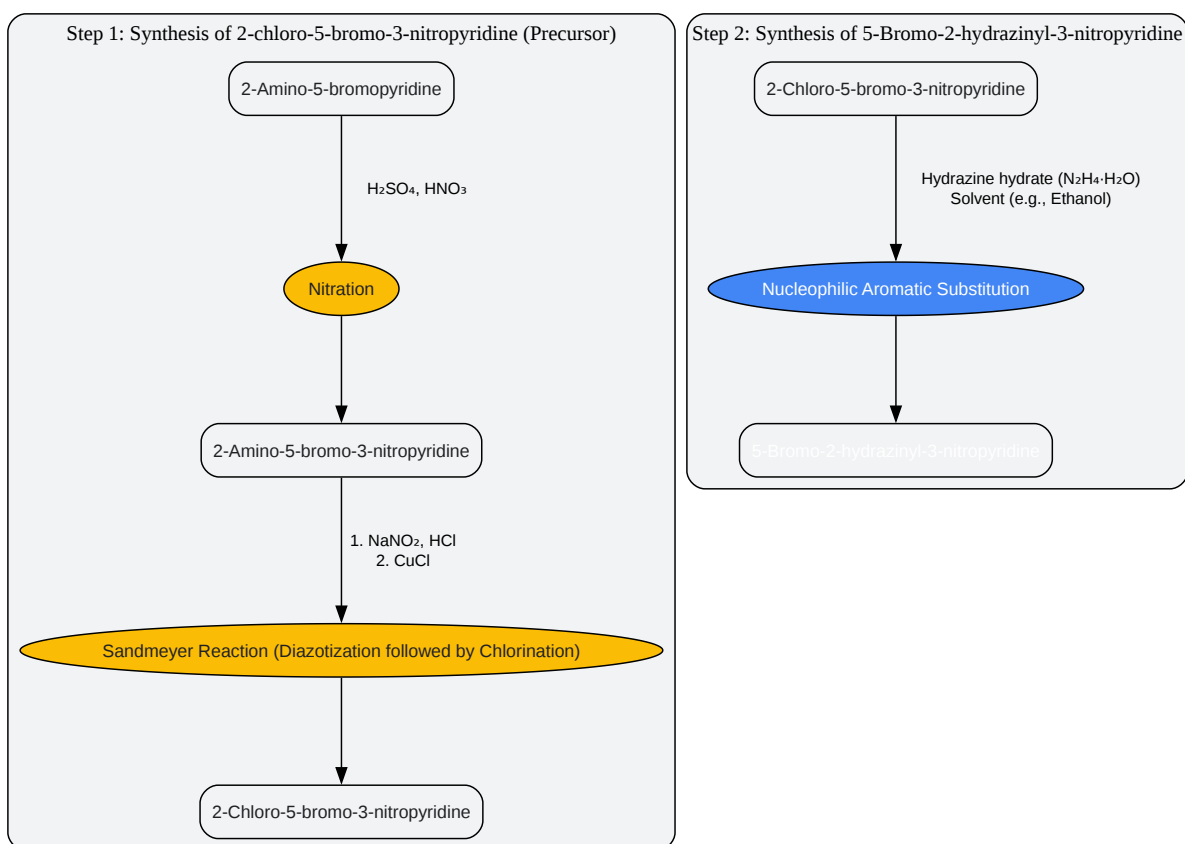
Note: Experimental data for many of the physicochemical and spectroscopic properties of **5-Bromo-2-hydrazinyl-3-nitropyridine** are not readily available in the public domain. The data presented is based on information from commercial suppliers and chemical databases.

## Synthesis

A detailed experimental protocol for the synthesis of **5-Bromo-2-hydrazinyl-3-nitropyridine** is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route can be proposed based on established chemical transformations of pyridine derivatives. The most likely precursor for this synthesis is 2-chloro-5-bromo-3-nitropyridine, which can be reacted with hydrazine hydrate.

## Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic aromatic substitution reaction where the hydrazinyl group displaces the chloro group at the 2-position of the pyridine ring.



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A proposed two-step synthetic workflow for **5-Bromo-2-hydrazinyl-3-nitropyridine**.

## Detailed Experimental Protocols (Proposed)

### Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine (Precursor)

This multi-step process starts from the commercially available 2-amino-5-bromopyridine.

- Nitration of 2-Amino-5-bromopyridine:
  - To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
  - Slowly add 2-amino-5-bromopyridine while maintaining the temperature below 10 °C.
  - Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, keeping the temperature below 10 °C.
  - After the addition is complete, allow the mixture to stir at room temperature for several hours.
  - Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
  - Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.
- Sandmeyer Reaction to introduce the Chloro group:
  - Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable acidic medium (e.g., hydrochloric acid).
  - Cool the solution to 0-5 °C.
  - Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
  - In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
  - Slowly add the diazonium salt solution to the copper(I) chloride solution.

- Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield 2-chloro-5-bromo-3-nitropyridine.

#### Step 2: Synthesis of **5-Bromo-2-hydrazinyl-3-nitropyridine**

- Dissolve 2-chloro-5-bromo-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.
- Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the starting material should be optimized, but typically a slight excess of hydrazine is used.
- Heat the reaction mixture to reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain **5-Bromo-2-hydrazinyl-3-nitropyridine**.

## Potential Biological and Pharmacological Significance

While no specific biological studies on **5-Bromo-2-hydrazinyl-3-nitropyridine** have been found, the structural motifs present in the molecule are known to be associated with a range of pharmacological activities.

- **Hydrazone Derivatives:** The hydrazinyl group can readily react with aldehydes and ketones to form hydrazones. Hydrazone derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.

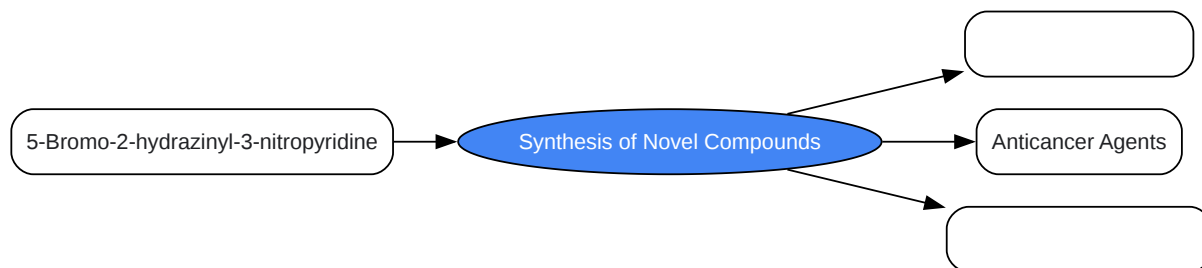
- **Nitropyridine Core:** The nitropyridine scaffold is present in several bioactive molecules. The nitro group can be a key pharmacophore or can be reduced to an amino group, providing a handle for further chemical modifications.
- **Bromo Substituent:** The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile. Halogen atoms are also known to participate in halogen bonding, which can be important for ligand-receptor interactions.

Based on these structural features, **5-Bromo-2-hydrazinyl-3-nitropyridine** is a promising candidate for further investigation in the following areas:

- **Antimicrobial Drug Discovery:** As a precursor for novel hydrazone derivatives with potential antibacterial and antifungal activities.
- **Anticancer Research:** For the synthesis of compounds that could act as kinase inhibitors or cytotoxic agents.
- **Central Nervous System (CNS) Drug Development:** As a scaffold for the development of anticonvulsant or antidepressant agents.

## Conclusion

**5-Bromo-2-hydrazinyl-3-nitropyridine** is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited, its structural components suggest that it is a valuable intermediate for the generation of diverse libraries of bioactive molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. The proposed synthetic route provides a logical and feasible approach for obtaining this compound for further studies.



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Logical relationship of **5-Bromo-2-hydrazinyl-3-nitropyridine** in drug discovery.

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